molecular formula C21H17FN2O4S B11234858 N-(2-fluorophenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(2-fluorophenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11234858
M. Wt: 412.4 g/mol
InChI Key: VVYQPCHOJHDKOP-UHFFFAOYSA-N
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Description

4-(BENZENESULFONYL)-N-(2-FLUOROPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that features a benzoxazine ring fused with a benzenesulfonyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZENESULFONYL)-N-(2-FLUOROPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazine ring, followed by the introduction of the benzenesulfonyl and fluorophenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for optimizing the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(BENZENESULFONYL)-N-(2-FLUOROPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under conditions that may include the use of catalysts and solvents like dichloromethane or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

4-(BENZENESULFONYL)-N-(2-FLUOROPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 4-(BENZENESULFONYL)-N-(2-FLUOROPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins. The fluorophenyl group may enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorophenylboronic acid: Shares the fluorophenyl group but differs in its boronic acid functionality.

    4-Fluorobenzenesulfonamide: Contains the benzenesulfonyl group but lacks the benzoxazine ring.

    N-(2-Fluorophenyl)benzamide: Similar in having the fluorophenyl group but differs in the amide linkage and absence of the benzenesulfonyl group.

Uniqueness

4-(BENZENESULFONYL)-N-(2-FLUOROPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its combination of a benzoxazine ring, benzenesulfonyl group, and fluorophenyl group. This unique structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C21H17FN2O4S

Molecular Weight

412.4 g/mol

IUPAC Name

4-(benzenesulfonyl)-N-(2-fluorophenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C21H17FN2O4S/c22-16-10-4-5-11-17(16)23-21(25)20-14-24(18-12-6-7-13-19(18)28-20)29(26,27)15-8-2-1-3-9-15/h1-13,20H,14H2,(H,23,25)

InChI Key

VVYQPCHOJHDKOP-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4F

Origin of Product

United States

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